2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Substitution reactions, particularly at the C-3 position, are facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, boronic acids, and glyoxalic acid . Reaction conditions often involve decarboxylation and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and organic synthesis applications .
Scientific Research Applications
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various C-N bonds and its ability to undergo oxidative cyclization . These interactions can lead to significant biological and chemical activities, making it a valuable compound for research and development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in various synthetic methodologies.
Imidazo[1,5-a]pyridine: Another closely related compound with significant applications in agrochemicals and pharmaceuticals.
Uniqueness
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for the development of new synthetic strategies and drug development .
Properties
CAS No. |
944580-87-4 |
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Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)12-8-20-7-10(14(16,17)18)4-5-13(20)19-12/h1-8H |
InChI Key |
TUESEQICTOKENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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